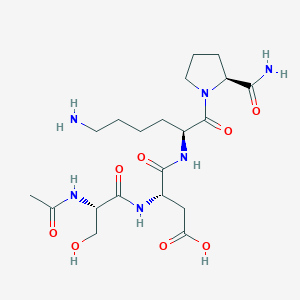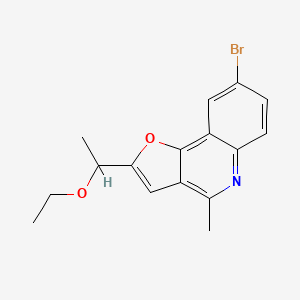
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position, an ethoxyethyl group at the 2nd position, and a methyl group at the 4th position on the furoquinoline ring. The molecular formula of this compound is C16H16BrNO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furoquinoline Core: The initial step involves the formation of the furoquinoline core through a cyclization reaction. This can be achieved by reacting a suitable quinoline derivative with a furan derivative under acidic or basic conditions.
Bromination: The next step involves the bromination of the furoquinoline core at the 8th position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.
Introduction of the Ethoxyethyl Group: The final step involves the introduction of the ethoxyethyl group at the 2nd position. This can be achieved through an alkylation reaction using an ethoxyethyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced derivatives of the furoquinoline core.
Substitution: Substituted furoquinoline derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function, leading to changes in gene expression or replication.
Modulating Receptors: Interacting with cellular receptors and influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline can be compared with other similar compounds, such as:
8-Bromo-2-(1-methoxyethyl)-4-methylfuro(3,2-c)quinoline: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
8-Bromo-2-(1-ethoxyethyl)-4-ethylfuro(3,2-c)quinoline: Similar structure but with an ethyl group instead of a methyl group at the 4th position.
8-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline: Similar structure but with a chlorine atom instead of a bromine atom at the 8th position.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Propriétés
Numéro CAS |
88654-67-5 |
|---|---|
Formule moléculaire |
C16H16BrNO2 |
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
8-bromo-2-(1-ethoxyethyl)-4-methylfuro[3,2-c]quinoline |
InChI |
InChI=1S/C16H16BrNO2/c1-4-19-10(3)15-8-12-9(2)18-14-6-5-11(17)7-13(14)16(12)20-15/h5-8,10H,4H2,1-3H3 |
Clé InChI |
OHPXQTWGKLZREH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


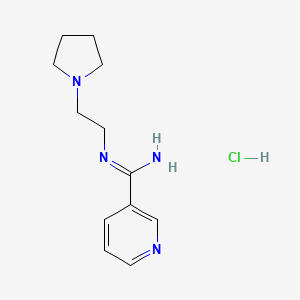
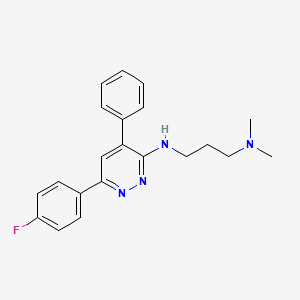
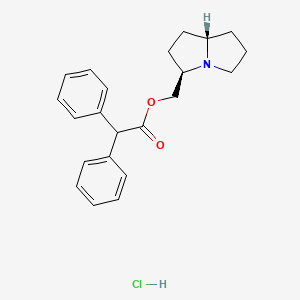
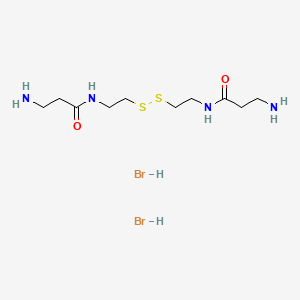
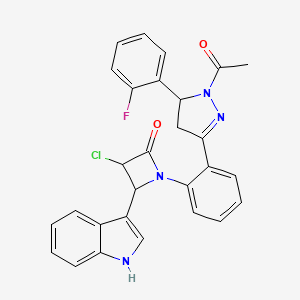
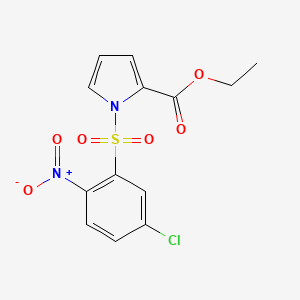
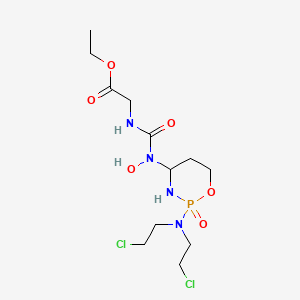

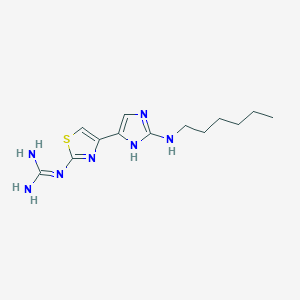
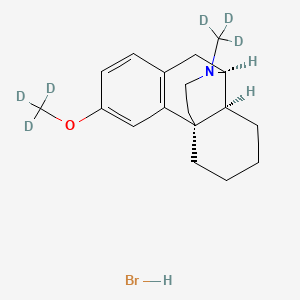
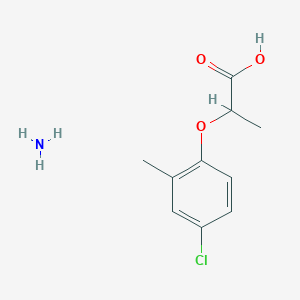
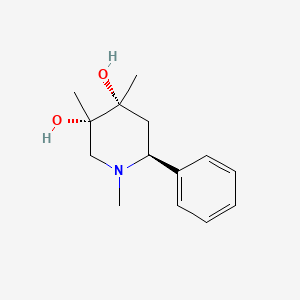
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
